![molecular formula C21H29NO7 B13843736 Levorphanol-d3 L-Tartrate](/img/structure/B13843736.png)
Levorphanol-d3 L-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levorphanol-d3 L-Tartrate is a deuterated form of Levorphanol Tartrate, an opioid analgesic used to manage moderate to severe pain. The compound is a synthetic opioid, structurally similar to morphine but significantly more potent. This compound is often used in scientific research due to its unique properties and interactions with opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levorphanol-d3 L-Tartrate involves several steps, starting from the precursor morphinan. The process includes:
Hydrogenation: The precursor undergoes hydrogenation to introduce deuterium atoms, resulting in the deuterated form.
Tartaric Acid Reaction: The deuterated morphinan is then reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Hydrogenation: Large-scale hydrogenation reactors are used to introduce deuterium atoms.
Crystallization: The product is crystallized to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Levorphanol-d3 L-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine are used under controlled conditions.
Major Products Formed
N-oxide Derivatives: Formed during oxidation.
Non-deuterated Levorphanol: Formed during reduction.
Halogenated Derivatives: Formed during substitution reactions.
Scientific Research Applications
Pain Management in Surgical Settings
Levorphanol has been studied extensively for its role in perioperative analgesia. Research indicates that levorphanol can significantly reduce postoperative pain and the need for additional analgesics:
- Dundee et al. (1969) conducted a study where levorphanol was administered as an intravenous supplement during anesthesia. Results showed that patients receiving levorphanol had a longer duration before requiring additional analgesia, with an average time of approximately 7 hours before the first postoperative analgesic was needed .
- Banister et al. (1974) evaluated levorphanol among six analgesics in 572 patients undergoing orthopedic procedures. The study found that levorphanol effectively decreased pain scores, comparable to other medications, highlighting its efficacy in managing postoperative pain .
Chronic Pain Management
Levorphanol is also recognized for its potential in managing chronic pain conditions:
- A case study described a patient with chronic neck and low back pain who had previously undergone various treatments with limited success. Upon switching to levorphanol, the patient experienced significant relief and improved tolerability compared to other opioids like hydromorphone .
- The drug's ability to facilitate opioid rotation is particularly valuable for patients experiencing inadequate pain relief or intolerable side effects from other opioids .
Comparative Studies with Other Opioids
Levorphanol has been compared with other opioids, such as methadone, to assess its relative efficacy and safety:
- A study highlighted that levorphanol may be a preferable alternative to methadone due to fewer drug interactions and no associated risk of prolonging the QT interval, which is crucial for patients with cardiac concerns .
- The pharmacokinetics of levorphanol indicate a longer half-life and sustained analgesic effect, making it suitable for continuous pain management without frequent dosing .
Summary of Findings
Study | Application | Key Findings |
---|---|---|
Dundee et al. (1969) | Perioperative Analgesia | Longer time before first analgesic requirement; effective in reducing postoperative pain |
Banister et al. (1974) | Postoperative Pain Management | Comparable efficacy to other opioids; decreased pain scores significantly |
Case Study (2020) | Chronic Pain Management | Improved patient tolerability and effectiveness compared to previous opioid regimens |
Comparative Study (2015) | Opioid Rotation | Fewer drug interactions; no QT interval prolongation risk |
Mechanism of Action
Levorphanol-d3 L-Tartrate exerts its effects by binding to opioid receptors in the brain and spinal cord. It primarily targets the mu-opioid receptor, altering the transmission and perception of pain. The compound also interacts with delta and kappa opioid receptors, contributing to its analgesic effects. Additionally, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may enhance its pain-relieving properties.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with similar analgesic properties but lower potency.
Methadone: A synthetic opioid with a longer half-life and different receptor interactions.
Oxycodone: Another synthetic opioid used for pain management but with different pharmacokinetics.
Uniqueness
Levorphanol-d3 L-Tartrate is unique due to its deuterium atoms, which can alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in research for studying the effects of deuterium substitution on opioid activity and metabolism.
Properties
Molecular Formula |
C21H29NO7 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3; |
InChI Key |
RWTWIZDKEIWLKQ-CCIGQTNASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.